molecular formula C9H8N4OS2 B15118807 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone

Cat. No.: B15118807
M. Wt: 252.3 g/mol
InChI Key: WHVVHNKPQZFCRZ-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethan-1-one is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities, and a pyridine ring, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethan-1-one typically involves multiple steps. One common method involves the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with carbon disulfide to yield the desired thiadiazole derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products often retain the biological activity of the parent compound and may exhibit enhanced properties .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethan-1-one is unique due to the combination of the thiadiazole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C9H8N4OS2

Molecular Weight

252.3 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-pyridin-2-ylethanone

InChI

InChI=1S/C9H8N4OS2/c10-8-12-13-9(16-8)15-5-7(14)6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,12)

InChI Key

WHVVHNKPQZFCRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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